Cetearyl alcohol

Description

Properties

IUPAC Name |

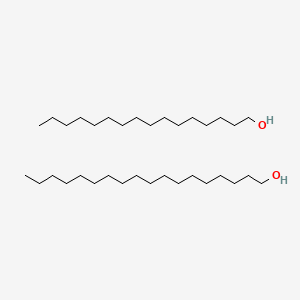

hexadecan-1-ol;octadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O.C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h19H,2-18H2,1H3;17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHWBODXJBSFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H72O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Waxy white solid with a mild soapy odor. Floats on water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; Other Solid | |

| Record name | TALLOW FATTY ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Alcohols, C16-18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

greater than 480 °F at 760 mmHg (USCG, 1999) | |

| Record name | TALLOW FATTY ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 270 °F (USCG, 1999) | |

| Record name | TALLOW FATTY ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.81 at 77 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | TALLOW FATTY ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

67762-27-0, 8005-44-5 | |

| Record name | TALLOW FATTY ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cetostearyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C16-18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C16-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C16-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

127 °F (USCG, 1999) | |

| Record name | TALLOW FATTY ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Cetearyl alcohol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetearyl alcohol is a ubiquitous ingredient in the pharmaceutical and cosmetic industries, valued for its versatility as an emulsifier, stabilizer, and emollient. This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of this compound. It details the composition of this fatty alcohol mixture and presents its key properties in a structured format for easy reference. Furthermore, this document outlines standardized experimental protocols for the qualitative and quantitative analysis of this compound, ensuring accurate characterization for research, development, and quality control purposes.

Chemical Structure and Composition

This compound, also known as cetostearyl alcohol, is not a single chemical entity but rather a mixture of fatty alcohols. It consists predominantly of cetyl alcohol (C16H34O) and stearyl alcohol (C18H38O).[1][2][3] The general chemical formula for the fatty alcohols in this mixture is CH3(CH2)nOH.[4] The ratio of cetyl to stearyl alcohol can vary, which may influence the physical properties of the mixture.[3] For instance, some commercial grades have a cetyl to stearyl alcohol ratio of 30:70 or 50:50. The European Pharmacopoeia specifies that the sum of cetyl and stearyl alcohol content should be at least 90%, with stearyl alcohol content being no less than 40%.

The amphiphilic nature of this compound, stemming from its hydrophilic hydroxyl (-OH) group and lipophilic long hydrocarbon chains, is central to its functionality as an emulsifier and stabilizer in formulations.

Physicochemical Properties

This compound is a white, waxy solid that can appear as flakes, pellets, or granules. It possesses a faint, characteristic sweet odor. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Appearance | White, waxy solid (flakes, pellets, or granules) | |

| Odor | Faint, characteristic, sweet | |

| Melting Point | 49-59 °C | |

| Boiling Point | ~300-360 °C | |

| Density | ~0.8-0.9 g/cm³ at 20 °C | |

| Solubility | Practically insoluble in water; Soluble in ethanol, ether, oils, and organic solvents. | |

| Flash Point | ~170-360 °C | |

| HLB Value | 15.5 | |

| Acid Value | Not more than 2 | |

| Iodine Value | Not more than 4 | |

| Hydroxyl Value | 208-228 |

Experimental Protocols

The analysis of this compound primarily involves the identification and quantification of its constituent fatty alcohols, cetyl and stearyl alcohol. Gas chromatography (GC) is the most common technique employed for this purpose.

Identification and Quantification by Gas Chromatography (GC)

This protocol is based on methodologies described in pharmacopeial monographs.

Objective: To determine the percentage of cetyl alcohol and stearyl alcohol in a this compound sample.

Materials and Equipment:

-

Gas chromatograph with a flame ionization detector (FID)

-

Fused-silica capillary column (e.g., HP-1, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium or Hydrogen as carrier gas

-

Reference standards: USP Cetyl Alcohol RS, USP Stearyl Alcohol RS

-

Dehydrated alcohol or ethanol

-

Volumetric flasks, pipettes, and syringes

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh quantities of USP Cetyl Alcohol RS and USP Stearyl Alcohol RS.

-

Dissolve in dehydrated alcohol to obtain a solution with a known concentration of approximately 5 mg/mL for each component.

-

-

Sample Solution Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample.

-

Dissolve in 10.0 mL of dehydrated alcohol.

-

-

Chromatographic Conditions:

-

Injector Temperature: 250-275 °C

-

Detector Temperature: 250-280 °C

-

Column Temperature Program: Isothermal at ~205 °C or a temperature ramp (e.g., initial 60°C, ramp 20°C/min to 180°C, hold, ramp 10°C/min to 220°C, hold).

-

Carrier Gas Flow Rate: As per instrument specifications.

-

Injection Volume: ~1-2 µL

-

Split Ratio: e.g., 100:1

-

-

System Suitability:

-

Inject the standard solution.

-

The resolution between the cetyl alcohol and stearyl alcohol peaks should be not less than 4.0.

-

The relative standard deviation for replicate injections should be not more than 1.5%.

-

-

Analysis:

-

Inject the sample solution and record the chromatogram.

-

Identify the peaks corresponding to cetyl and stearyl alcohol by comparing retention times with the standard solution.

-

Measure the peak areas.

-

-

Calculation:

-

Calculate the percentage of cetyl alcohol and stearyl alcohol in the sample using the area normalization method:

-

Percentage of component = (Area of component peak / Total area of all peaks) x 100.

-

-

Safety and Handling

This compound is generally considered a safe and non-toxic ingredient for use in cosmetic and pharmaceutical products. It is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as with any chemical, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and suitable protective clothing when handling.

-

Inhalation: Ensure good ventilation. In case of insufficient ventilation, wear suitable respiratory equipment.

-

Skin Contact: Although not classified as a skin irritant, washing hands after handling is recommended.

-

Eye Contact: Avoid contact with eyes. In case of contact, rinse with water.

-

Fire Hazards: this compound is combustible at high temperatures. Use appropriate extinguishing media such as water spray, dry powder, or foam in case of fire.

Conclusion

This compound's unique properties, derived from its composition as a blend of cetyl and stearyl alcohols, make it an indispensable excipient in a wide array of formulations. Its functions as an emulsifier, thickener, and emollient are well-documented. A thorough understanding of its chemical structure and physicochemical characteristics, coupled with standardized analytical methods, is crucial for its effective and safe utilization in research and product development. The information and protocols provided in this guide serve as a comprehensive resource for professionals in the pharmaceutical and cosmetic sciences.

References

A Researcher's Guide to the Synthesis and Purification of Cetearyl Alcohol

An In-depth Technical Guide for Scientists and Drug Development Professionals

Cetearyl alcohol, a ubiquitous ingredient in pharmaceuticals and cosmetics, is a mixture of long-chain fatty alcohols, primarily cetyl alcohol (C16H34O) and stearyl alcohol (C18H38O). Its utility as an emulsifier, thickener, and emollient makes it a crucial component in a vast array of formulations. For researchers, the ability to synthesize and purify this compound in the laboratory is essential for developing novel drug delivery systems, creating customized formulation bases, and conducting studies on the biophysical properties of topical products. This technical guide provides a comprehensive overview of the synthesis and purification of this compound for a research setting, complete with detailed experimental protocols, tabulated data, and process visualizations.

Synthesis of this compound: From Precursors to Product

The synthesis of this compound in a research environment typically starts from readily available fatty acids, namely palmitic acid (for cetyl alcohol) and stearic acid (for stearyl alcohol). These can be sourced from vegetable oils like palm and coconut oil, or from animal fats.[1] Alternatively, petrochemical sources via the Ziegler-Natta process can be employed, though this is less common in a standard laboratory setting.[2] A novel and sustainable approach utilizing fermentation with engineered E. coli has also been demonstrated, offering a renewable route to this important chemical.[3]

The most common laboratory-scale synthesis method is the hydrogenation of a mixture of palmitic and stearic acids or their corresponding methyl esters.[4] This process involves the reduction of the carboxylic acid or ester functional group to a primary alcohol using a catalyst and a hydrogen source.

Synthesis via Hydrogenation of Fatty Acids

This method involves the direct reduction of the carboxylic acid groups of palmitic and stearic acid to their corresponding alcohols.

Experimental Protocol:

-

Reactor Setup: A high-pressure autoclave or a Parr hydrogenator is charged with a mixture of palmitic acid and stearic acid in the desired molar ratio (e.g., 70:30 stearyl to cetyl). A suitable solvent, such as dioxane or n-heptane, is added to dissolve the fatty acids.

-

Catalyst Addition: A hydrogenation catalyst is added to the mixture. Common catalysts include copper chromite, nickel-based catalysts (like Raney nickel), or precious metal catalysts such as palladium on carbon (Pd/C) or ruthenium on alumina (Ru/Al2O3).[5] The catalyst loading is typically in the range of 1-5% by weight of the fatty acids.

-

Reaction Conditions: The reactor is sealed and purged several times with nitrogen gas before being pressurized with hydrogen. The reaction is typically carried out at elevated temperatures (150-300°C) and pressures (20-300 bar). The reaction mixture is stirred vigorously to ensure good contact between the reactants, hydrogen, and the catalyst.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting fatty acids and the appearance of the fatty alcohols.

-

Work-up: Once the reaction is complete, the reactor is cooled to room temperature and carefully depressurized. The catalyst is removed by filtration through a pad of Celite. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Logical Workflow for Hydrogenation Synthesis

Workflow for the synthesis of this compound via hydrogenation.

Synthesis via the Ziegler-Natta Process

The Ziegler-Natta process, also known as the Ziegler-Alfol synthesis, is a petrochemical route that produces linear primary alcohols from ethylene. While typically an industrial process, the principles can be adapted for laboratory-scale synthesis.

The process involves three main steps:

-

Chain Growth: Triethylaluminum is reacted with ethylene under pressure to form long-chain trialkylaluminum compounds. The length of the alkyl chains follows a Poisson distribution.

-

Oxidation: The trialkylaluminum is then oxidized with dry air to form aluminum alkoxides.

-

Hydrolysis: The aluminum alkoxides are hydrolyzed with water to yield the desired fatty alcohols and aluminum hydroxide as a byproduct.

Ziegler-Natta Synthesis Pathway

Key steps in the Ziegler-Natta process for fatty alcohol synthesis.

Purification of this compound

The crude product from synthesis contains unreacted starting materials, byproducts, and residual catalyst. Purification is crucial to obtain this compound of a high purity suitable for research applications. The primary methods for purification are fractional distillation and recrystallization.

Fractional Distillation

Fractional distillation separates components of a liquid mixture based on their different boiling points. Since cetyl and stearyl alcohols have high boiling points, this process is performed under vacuum to prevent thermal degradation.

Experimental Protocol:

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a manometer. All glass joints must be properly sealed, and a stir bar should be added to the distillation flask.

-

Distillation: The crude this compound is placed in the distillation flask. The system is evacuated to a low pressure (typically 1-15 mmHg). The flask is then heated gently.

-

Fraction Collection: The temperature at the top of the column is monitored closely. The fraction that distills over at the boiling point of cetyl alcohol at the given pressure is collected first, followed by the fraction corresponding to stearyl alcohol. A mixture of the two can be collected as this compound.

-

Completion: Once the desired fractions are collected, the heating is stopped, and the system is allowed to cool before venting to atmospheric pressure.

Recrystallization

Recrystallization is a technique used to purify solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Experimental Protocol:

-

Solvent Selection: An appropriate solvent is chosen. The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Suitable solvents include ethanol, acetone, or mixtures of solvents.

-

Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimal amount of the hot solvent is added to completely dissolve the solid.

-

Cooling and Crystallization: The hot solution is allowed to cool slowly to room temperature, and then placed in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried in a vacuum oven to remove any residual solvent.

Overall Synthesis and Purification Workflow

General workflow from synthesis to purified this compound.

Characterization and Purity Analysis

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

-

Gas Chromatography-Flame Ionization Detection (GC-FID): This is the primary method for determining the purity of this compound and the ratio of cetyl to stearyl alcohol. The United States Pharmacopeia (USP) provides a monograph with detailed GC conditions for this analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the chemical structure of the fatty alcohols. For stearyl alcohol, the 1H NMR spectrum shows a characteristic triplet at approximately 3.65 ppm corresponding to the protons on the carbon bearing the hydroxyl group. The 13C NMR spectrum of cetyl alcohol has also been documented.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is useful for confirming the presence of the hydroxyl functional group (a broad peak around 3300 cm-1) and the long alkyl chain (strong C-H stretching peaks around 2850-2960 cm-1).

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the synthesis and purification of this compound.

Table 1: Physical Properties of Cetyl and Stearyl Alcohol

| Property | Cetyl Alcohol (1-Hexadecanol) | Stearyl Alcohol (1-Octadecanol) |

| Molecular Formula | C16H34O | C18H38O |

| Molar Mass | 242.44 g/mol | 270.49 g/mol |

| Melting Point | 49-50 °C | 58-60 °C |

| Boiling Point | 344 °C (at 760 mmHg) | 210 °C (at 15 mmHg) |

Table 2: Synthesis and Purification Data

| Parameter | Hydrogenation of Fatty Acids | Biosynthesis (E. coli) | Fractional Distillation | Recrystallization |

| Typical Yield | >95% (conversion) | 12.5 g/L | High recovery | Dependent on solvent |

| Achievable Purity | >90% (crude) | 99% | >99% | >99% |

| Key Reagents | H2, Catalyst (Ni, Pd, Ru) | Glucose, Engineered E. coli | - | Organic Solvents |

| Conditions | 150-300°C, 20-300 bar | Fermentation | Vacuum (1-15 mmHg) | Controlled Cooling |

Table 3: GC-FID Parameters for Purity Analysis (based on USP monograph)

| Parameter | Value |

| Column | Fused silica capillary with G7 phase |

| Injector Temperature | 270 °C |

| Detector Temperature | 280 °C |

| Carrier Gas | Hydrogen |

| Split Ratio | 100:1 |

| Internal Standard | 1-Pentadecanol |

Safety Considerations

-

Hydrogenation: This process involves flammable hydrogen gas under high pressure and high temperatures. It should only be performed in a properly functioning and certified high-pressure reactor by trained personnel in a well-ventilated area.

-

Solvents: Many organic solvents used in synthesis and purification are flammable and may be toxic. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound: While generally considered safe, this compound is a combustible solid. Avoid creating dust clouds, which can be explosive. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.

This guide provides a foundational understanding of the synthesis and purification of this compound for research purposes. The provided protocols are intended as a starting point and may require optimization based on the specific laboratory equipment and desired product specifications. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

- 1. Study of this compound using gas chromatography: Mass spectrometry | Poster Board #208 - American Chemical Society [acs.digitellinc.com]

- 2. Selective hydrogenation of oleic acid to fatty alcohols over a Rh–Sn–B/Al2O3 catalyst: kinetics and optimal reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Polymorphism and Crystalline Structure of Cetearyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Cetearyl alcohol, a ubiquitous ingredient in pharmaceutical and cosmetic formulations, is a fatty alcohol mixture primarily composed of cetyl alcohol (C16) and stearyl alcohol (C18). Its solid-state properties, particularly its polymorphism, play a critical role in the stability, rheology, and sensory characteristics of final products. This technical guide provides a comprehensive overview of the polymorphic behavior and crystalline structure of this compound, intended to serve as a valuable resource for professionals in research and development.

Introduction to this compound and its Polymorphism

This compound is a white, waxy solid at room temperature, valued for its emollient, emulsifying, and thickening properties.[1][2] The ratio of cetyl to stearyl alcohol in commercial grades can vary, which in turn influences its physical characteristics. Like other long-chain fatty alcohols, this compound exhibits polymorphism, the ability to exist in multiple crystalline forms with different molecular packing arrangements.[3][4][5] These different polymorphs, primarily designated as α, β, and γ, possess distinct physical properties, including melting points, enthalpies of fusion, and crystal habits. Understanding and controlling these polymorphic transformations are crucial for ensuring product consistency and performance.

The less stable α-form typically crystallizes from the melt and is characterized by a hexagonal packing of the hydrocarbon chains. This form is metastable and can transform into the more stable β or γ forms upon cooling or aging. The β and γ forms have more ordered and compact structures, such as orthorhombic or monoclinic arrangements. The transition between these polymorphic forms can be influenced by various factors, including the cooling rate, the ratio of cetyl to stearyl alcohol, and the presence of other excipients.

Analytical Techniques for Characterization

The polymorphic behavior of this compound is primarily investigated using thermoanalytical and diffraction techniques.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful tool for studying the thermal transitions of this compound, including melting and crystallization events, as well as solid-solid phase transformations between polymorphs. By measuring the heat flow into or out of a sample as a function of temperature, DSC can provide quantitative data on transition temperatures and enthalpies.

Wide-Angle X-ray Diffraction (WAXD)

Wide-Angle X-ray Diffraction (WAXD) provides information about the crystalline structure and polymorphic form of this compound by analyzing the diffraction pattern of X-rays scattered by the material. The positions and intensities of the diffraction peaks are characteristic of the specific crystal lattice, allowing for the identification of different polymorphs and the determination of parameters like d-spacing.

Quantitative Data on this compound Polymorphs

The following tables summarize key quantitative data obtained from DSC and WAXD analyses of this compound and its individual components.

Table 1: Thermal Properties of Cetyl and this compound (from DSC)

| Material | Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (J/g) | Reference(s) |

| Cetyl Alcohol | Melting | 45.79 | 50.81 | -255.41 | |

| Cooling (Peak 1) | - | 38.49 | - | ||

| Cooling (Peak 2) | - | 44.51 | - | ||

| This compound | Melting (Peak 1) | 34.54 | 43.76 | -54.84 | |

| (untreated) | Melting (Peak 2) | 49.72 | 53.89 | -115.83 | |

| Cooling (Peak 1) | - | 47.95 | - | ||

| Cooling (Peak 2) | - | 26.96 | - |

Table 2: WAXD d-Spacing for Cetyl and this compound

| Material | 2θ (°) | d-spacing (nm) | Reference(s) |

| Cetyl Alcohol (untreated) | 21.75 | 0.223 | |

| 24.68 | 1.31 | ||

| Cetyl Alcohol (before tempering) | 21.36 | 0.227 | |

| 24.17 | 0.2062 | ||

| This compound (untreated) | 21.33 | 0.227 | |

| 24.12 | 0.206 | ||

| This compound (before tempering) | 21.41 | 0.226 | |

| 24.17 | 0.2062 |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible results in the study of polymorphism. The following are generalized protocols for DSC and WAXD analysis of this compound, based on common practices found in the literature.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the thermal transitions (melting, crystallization, and polymorphic transformations) of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile components during heating.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

DSC Analysis Procedure:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 45 ml/min).

-

Equilibrate the sample at a starting temperature below the expected transitions (e.g., 10 °C).

-

Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above its melting point (e.g., 100 °C).

-

Hold the sample at this temperature for a short period to ensure complete melting and to erase any previous thermal history.

-

Cool the sample at a controlled rate (e.g., 5 °C/min) back to the starting temperature to observe crystallization behavior.

-

A second heating scan can be performed to investigate any polymorphic transformations that may have occurred during the controlled cooling.

Data Analysis:

-

Determine the onset and peak temperatures of endothermic (melting) and exothermic (crystallization) events.

-

Calculate the enthalpy of fusion (ΔH) from the area of the melting peak.

-

Observe any additional peaks that may indicate solid-solid polymorphic transitions.

Wide-Angle X-ray Diffraction (WAXD) Protocol

Objective: To identify the crystalline polymorphs of this compound.

Instrumentation: A WAXD diffractometer equipped with a copper anode X-ray source.

Sample Preparation:

-

The sample can be analyzed as a powder or in its solid bulk form.

-

Mount the sample on a suitable sample holder, ensuring a flat and even surface for analysis. For some instruments, the sample can be mounted in a thin glass capillary.

WAXD Analysis Procedure:

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters, including the anode voltage (e.g., 40 kV) and current (e.g., 25 mA).

-

Scan the sample over a 2θ range that covers the characteristic diffraction peaks of fatty alcohols (e.g., 5° to 40°).

-

Set the step size (e.g., 0.015°) and the time per step (e.g., 1 second).

Data Analysis:

-

Identify the 2θ positions of the diffraction peaks.

-

Calculate the corresponding d-spacing values using Bragg's Law (nλ = 2d sinθ).

-

Compare the obtained d-spacing values with known values for the α, β, and γ polymorphs of cetyl and stearyl alcohols to identify the crystalline form(s) present in the sample.

Visualization of Key Relationships

The following diagrams illustrate important concepts related to the polymorphism of this compound and the experimental workflows used for its characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. CETOSTEARYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Structures, Electronic Properties, and Interactions of Cetyl Alcohol with Cetomacrogol and Water: Insights from Quantum Chemical Calculations and Experimental Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Altered phase behavior of the lauric acid–stearic acid binary mixtures in electrospun PVA–PDMS mats - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01164B [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Behavior of Cetearyl Alcohol Mixtures

This compound, a mixture of cetyl and stearyl alcohols, is a ubiquitous excipient in pharmaceutical and cosmetic formulations.[1][2][3][4] Its primary functions include acting as an emulsion stabilizer, viscosity modifier, and emollient.[1] The thermal behavior of this compound and its mixtures is a critical determinant of the stability, texture, and performance of the final product. This guide provides a comprehensive overview of the thermal properties of this compound mixtures, detailing the experimental methodologies used for their characterization and presenting key quantitative data.

Thermal Behavior of this compound and its Mixtures

The thermal behavior of this compound is characterized by its melting and crystallization transitions. Being a mixture of fatty alcohols, it does not have a sharp melting point but rather a melting range, typically between 48°C and 56°C. The exact thermal profile is highly dependent on the ratio of cetyl to stearyl alcohol and the presence of other ingredients in the formulation.

When incorporated into emulsions, this compound, in conjunction with surfactants, can form lamellar gel networks. These structures, which are crystalline in nature, immobilize the continuous phase (typically water), thereby increasing the viscosity and stability of the formulation. The thermal transitions of these gel networks are crucial for the final product's properties.

Phase Transitions and Polymorphism

Fatty alcohols like cetyl and stearyl alcohol can exist in different crystalline forms, a phenomenon known as polymorphism. The most common polymorphs are the α, β', and β forms. The α form is the least stable and has a lower melting point, while the β form is the most stable with a higher melting point. The transitions between these polymorphic forms are often irreversible. The specific polymorphic form present in a formulation can be influenced by the cooling rate and the presence of other components, and it significantly impacts the rheological properties and stability of the product.

Differential Scanning Calorimetry (DSC) is a key technique used to study these phase transitions. DSC thermograms of this compound often show multiple peaks during melting and crystallization, corresponding to the different polymorphic forms and the melting of the individual alcohol components. For instance, untreated this compound has been observed to have two melting peaks, one at approximately 43.76°C and another at 52.98°C.

Influence of Mixture Composition

The thermal properties of this compound are significantly altered when it is mixed with other substances such as surfactants, polymers, and active pharmaceutical ingredients (APIs).

-

With Surfactants: The presence of surfactants can lead to the formation of swollen lamellar phases. For example, in a mixture of this compound and cetyl trimethyl ammonium chloride (CTAC), additional endothermic and exothermic transitions are observed, which are attributed to the hydration and melting of the long-chain alcohols and the crystallization and melting of a swollen lamellar phase.

-

With Other Fatty Alcohols: The mixing ratios of cetyl and stearyl alcohol in this compound blends have a dominant effect on the consistency and stability of ternary systems (e.g., with polysorbate 60 and water). A 50:50 ratio of stearyl to cetyl alcohol has been shown to exhibit the highest viscosity and elasticity. Eutectic mixtures can also be formed with other fatty alcohols, leading to a depression of the melting point. For example, a eutectic mixture of caprylic acid and stearyl alcohol was found at a 90:10 molar ratio with an onset melting temperature of 11.4°C.

-

With Active Pharmaceutical Ingredients (APIs): this compound can form eutectic mixtures with certain APIs, which can enhance the dissolution rate of poorly soluble drugs. For instance, ibuprofen has been shown to form eutectics with fatty alcohols like octadecanol. The compatibility between the API and the fatty alcohol, which can be predicted using solubility parameters, is a key factor in eutectic formation.

Experimental Protocols

The characterization of the thermal behavior of this compound mixtures relies on several key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine transition temperatures and enthalpies of fusion and crystallization.

Detailed Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.

-

Thermal Program: A common thermal program involves an initial heating ramp to melt the sample and erase its thermal history, followed by a controlled cooling ramp, and a final heating ramp. A typical heating and cooling rate is 5 °C/min or 10 °C/min. The temperature range is selected to encompass all expected phase transitions, for example, from 5°C to 85°C.

-

Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic events (melting) and exothermic events (crystallization) appear as peaks. The peak temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

X-ray Diffraction (XRD)

XRD is a non-destructive analytical technique used to identify the crystalline phases of a material and to determine its crystal structure. It is particularly useful for identifying the different polymorphic forms of this compound in a mixture.

Detailed Methodology:

-

Sample Preparation: A powdered sample is packed into a sample holder. For semi-solid formulations, the sample can be spread on a flat sample stage.

-

Instrument Setup: The sample is placed in an X-ray diffractometer. The instrument is set up with a specific X-ray source (e.g., Cu Kα radiation).

-

Data Collection: The sample is irradiated with X-rays at various angles (2θ), and the intensity of the diffracted X-rays is recorded by a detector.

-

Data Analysis: The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle 2θ. The positions and intensities of the diffraction peaks are unique to each crystalline phase, acting as a "fingerprint" for that material. This pattern can be compared to databases to identify the crystalline components.

Rheology

Rheological measurements are used to study the flow and deformation of materials. For this compound-containing formulations, rheology is critical for understanding texture, spreadability, and stability. Temperature sweeps are often performed to assess the impact of temperature on the viscoelastic properties.

Detailed Methodology:

-

Sample Preparation: The sample is carefully loaded onto the rheometer plate, ensuring no air bubbles are trapped.

-

Instrument Setup: A rotational rheometer equipped with a Peltier temperature control system is typically used. Various geometries can be employed, such as parallel plates or cone and plate.

-

Measurement Protocol:

-

Flow Curve: The viscosity is measured as a function of shear rate to determine the flow behavior (e.g., Newtonian, shear-thinning).

-

Oscillatory Measurement: Small amplitude oscillatory shear is applied to determine the viscoelastic properties, such as the storage modulus (G') and loss modulus (G''). This provides information about the structure of the material at rest.

-

Temperature Sweep: The viscoelastic properties are monitored as the temperature is ramped up or down to observe thermal transitions.

-

-

Data Analysis: The data provides insights into the consistency, structure, and stability of the formulation at different temperatures.

Quantitative Data

The following tables summarize key quantitative data on the thermal properties of this compound and its mixtures from various studies.

Table 1: Thermal Properties of Cetyl, Stearyl, and Cetearyl Alcohols

| Material | Transition | Onset Temp. (°C) | Peak Temp. (°C) | Endset Temp. (°C) | Enthalpy (J/g) | Reference |

| Cetyl Alcohol | Melting | 45.79 | 50.81 | 56.44 | 255.41 | |

| This compound | Melting (Peak 1) | 34.54 | 43.76 | 48.58 | 54.84 | |

| This compound | Melting (Peak 2) | 45.40 | 52.98 | 56.74 | 118.04 | |

| Cetostearyl Alcohol | Melting | - | ~53 | - | 115.1 |

Table 2: Thermal Transitions in this compound Mixtures

| Mixture Composition | Transition Type | Peak Temperature (°C) | Notes | Reference |

| This compound + CB (50:50 w/w) | Melting | 55 | Enthalpy reduced by 54% | |

| C16/18OH in CTAC solution | Endothermic | 16.9 | Linked to hydration mechanism | |

| C16/18OH in CTAC solution | Endothermic | 58.8 | Melting of long-chain alcohols | |

| C16/18OH in CTAC solution | Exothermic | 63.5 | Crystallization of swollen lamellar phase | |

| C16/18OH in CTAC solution | Endothermic | 70.7 | Melting of swollen lamellar phase | |

| Caprylic Acid:Stearyl Alcohol (90:10) | Melting (Onset) | 11.4 | Eutectic Mixture | |

| Caprylic Acid:Stearyl Alcohol (90:10) | Freezing (Onset) | 11.8 | Eutectic Mixture |

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of a this compound-based formulation.

Relationship Between Composition and Thermal Properties

This diagram illustrates the logical relationship between the composition of a this compound mixture and its resulting thermal and physical properties.

References

Unveiling the Thermal Behavior of Cetearyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cetearyl alcohol, a ubiquitous ingredient in pharmaceutical and cosmetic formulations, is a fatty alcohol blend primarily composed of cetyl and stearyl alcohols. Its solid-state characteristics, particularly its phase transition behavior, are critical to the stability, texture, and performance of topical and oral dosage forms. This technical guide provides a comprehensive analysis of the phase transitions of this compound, detailing experimental methodologies and presenting key quantitative data for researchers and formulation scientists.

Introduction to Phase Transitions in this compound

This compound is a waxy, white solid at room temperature, valued for its emollient, emulsifying, and thickening properties.[1][2] These functional attributes are intrinsically linked to its crystalline structure and how it transforms with temperature changes. The arrangement of the long hydrocarbon chains of cetyl and stearyl alcohols dictates the material's physical properties.

Like other long-chain fatty alcohols, this compound exhibits polymorphism, the ability to exist in multiple crystalline forms.[3] These different polymorphs, often designated as α, β', and β, possess distinct melting points, thermodynamic stabilities, and molecular packing.[4] The transition between these forms can be influenced by various factors, including temperature, cooling and heating rates, and the presence of other excipients in a formulation.[4] Understanding and controlling these phase transitions is paramount for ensuring product consistency and long-term stability.

Quantitative Analysis of Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary analytical technique for characterizing the phase transitions of this compound. It measures the heat flow into or out of a sample as a function of temperature, revealing endothermic (melting) and exothermic (crystallization) events.

The following tables summarize key thermal analysis data for this compound under various conditions, compiled from the scientific literature.

Table 1: Thermal Properties of Untreated this compound

| Parameter | Peak 1 | Peak 2 | Reference |

| Melting Point (°C) | 43.76 | 53.89 | |

| Onset Temperature (°C) | 34.54 | 49.72 | |

| Endset Temperature (°C) | 48.58 | 58.24 | |

| Heat Capacity (J/g) | -54.84 | -115.83 | |

| Crystallization Temperature (°C) | 26.96 | 47.95 |

Table 2: Thermal Properties of this compound After Tempering

Tempering involves heating the material to a molten state followed by controlled cooling.

| Parameter | Peak 1 | Peak 2 | Reference |

| Crystallization Temperature (°C) | 8.52 | 11.34 |

Table 3: Thermal Properties of Spray-Dried this compound

| Parameter | Peak 1 | Peak 2 | Reference |

| Crystallization Temperature (°C) | 8.60 | 10.28 |

Table 4: WAXD Data for Untreated and Tempered this compound

| Sample | 2θ Peak 1 | d-spacing (nm) | 2θ Peak 2 | d-spacing (nm) | Reference |

| Untreated | 21.33 | 0.227 | 24.12 | 0.206 | |

| Tempered | 21.41 | 0.226 | 24.17 | 0.2062 |

Experimental Protocols

A thorough understanding of the phase behavior of this compound relies on robust experimental methodologies. The following sections detail the key techniques used for its analysis.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the temperatures and heat flows associated with phase transitions in a material.

-

Sample Preparation: A precisely weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation: A differential scanning calorimeter is used. The analysis is typically performed under an inert nitrogen atmosphere with a purge gas flow rate of around 50 mL/min.

-

Thermal Program:

-

Heating Scan: The sample is heated from a starting temperature (e.g., 10°C) to a temperature above its melting point (e.g., 100°C) at a controlled heating rate (e.g., 5 or 10 K/min). This scan reveals the melting endotherms.

-

Cooling Scan: The sample is then cooled from the elevated temperature back to the starting temperature at a controlled cooling rate (e.g., 5 or 10 K/min). This scan shows the crystallization exotherms.

-

Second Heating Scan (Optional): A second heating scan can be performed to investigate any changes in the crystalline structure that may have occurred during the controlled cooling process.

-

-

Data Analysis: The resulting thermogram plots heat flow against temperature. From this, key parameters such as onset temperature, peak melting/crystallization temperature, endset temperature, and the enthalpy of transition (the area under the peak) are determined.

Wide-Angle X-ray Diffraction (WAXD)

WAXD provides information about the crystalline structure and polymorphic form of the material.

-

Sample Preparation: A powdered sample of this compound is placed in a sample holder.

-

Instrumentation: A WAXD diffractometer is used. The instrument is equipped with a copper X-ray source (Cu Kα radiation).

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2° to 80°), and the intensity of the diffracted X-rays is recorded.

-

Data Analysis: The resulting diffractogram shows peaks at specific 2θ angles, which correspond to the d-spacings of the crystal lattice planes. These patterns are characteristic of the specific polymorphic form present in the sample. The stable β form can be identified and its decrease after treatments like spray drying can be monitored.

Polarized Light Microscopy (PLM)

PLM is a valuable technique for visualizing the morphology and birefringence of crystalline structures.

-

Sample Preparation: A small amount of this compound is melted on a microscope slide and covered with a coverslip. The sample is then allowed to cool and crystallize at a controlled rate, or a pre-prepared cream formulation containing this compound is spread thinly on a slide.

-

Instrumentation: A polarized light microscope equipped with a polarizer, an analyzer, and a digital camera is used. A hot stage can be used to control the sample temperature during observation.

-

Observation: The crystalline structures are observed between crossed polarizers. Birefringent materials, such as the crystalline forms of this compound, will appear bright against a dark background. The morphology of the crystals (e.g., needles, spherulites) can be observed and documented.

-

Data Analysis: The images captured provide qualitative information about the crystal habit and size distribution. Changes in crystal morphology upon heating, cooling, or with the addition of other components can be monitored in real-time.

Visualizing Key Processes and Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for physicochemical characterization and the principles of fatty alcohol polymorphism.

Conclusion

The phase transition analysis of this compound is a critical aspect of formulation development, directly impacting the physical stability, sensory characteristics, and ultimately the efficacy of the final product. A multi-technique approach, combining DSC, WAXD, and microscopy, provides a comprehensive understanding of its thermal behavior. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and scientists working to optimize the use of this compound in pharmaceutical and cosmetic formulations. By carefully controlling processing parameters, it is possible to manipulate the polymorphic form and crystalline structure of this compound to achieve desired product attributes.

References

Spectroscopic Characterization of Cetearyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cetearyl alcohol, a ubiquitous ingredient in pharmaceutical and cosmetic formulations, is a fatty alcohol mixture predominantly composed of cetyl alcohol (1-hexadecanol) and stearyl alcohol (1-octadecanol). Its physicochemical properties, which are critical for its function as an emulsifier, stabilizer, and emollient, are intrinsically linked to its molecular structure. A thorough spectroscopic characterization is therefore paramount for quality control, formulation development, and regulatory compliance. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound, complete with detailed experimental protocols and quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the cetyl and stearyl alcohol molecules that constitute this compound.

Quantitative Data

The chemical shifts (δ) in NMR are indicative of the local electronic environment of a nucleus. For this compound, the spectra are largely a superposition of the signals from cetyl and stearyl alcohol.

Table 1: ¹H NMR Spectroscopic Data for the Components of this compound

| Functional Group | Chemical Shift (δ) ppm - Cetyl Alcohol | Chemical Shift (δ) ppm - Stearyl Alcohol | Multiplicity |

| -CH₃ | ~0.88 | ~0.88 | Triplet |

| -(CH₂)n- | ~1.25 | ~1.25 | Broad Singlet |

| -CH₂-CH₂-OH | ~1.55 | ~1.55-1.60 | Multiplet |

| -CH₂-OH | ~3.64 | ~3.65 | Triplet |

| -OH | Variable | Variable | Singlet (broad) |

Note: The chemical shift of the hydroxyl proton (-OH) is variable and depends on concentration, solvent, and temperature.

Table 2: ¹³C NMR Spectroscopic Data for the Components of this compound

| Carbon Atom | Chemical Shift (δ) ppm - Cetyl Alcohol | Chemical Shift (δ) ppm - Stearyl Alcohol |

| C1 (-CH₂OH) | ~63.1 | ~62.97 |

| C2 (-CH₂-CH₂OH) | ~32.9 | ~32.86 |

| C3 | ~25.8 | ~25.85 |

| -(CH₂)n- | ~29.4 - 29.7 | ~29.44 - 29.78 |

| Terminal -CH₂- | ~22.7 | ~22.75 |

| Terminal -CH₃ | ~14.1 | ~14.13 |

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for obtaining high-quality NMR spectra of this compound is crucial for reproducibility.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube.

-

Ensure complete dissolution, gentle warming may be necessary for the waxy solid.

2. Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

For ¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

For ¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher, depending on the sample concentration.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals for quantitative analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR is particularly useful for confirming the presence of the hydroxyl group and the long alkyl chains.

Quantitative Data

The vibrational frequencies in an FT-IR spectrum are characteristic of specific chemical bonds.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| ~3330 | O-H stretch (hydrogen-bonded) | Alcohol (-OH) | Strong, Broad |

| ~2918 | C-H stretch (asymmetric) | Alkane (-CH₂) | Strong |

| ~2850 | C-H stretch (symmetric) | Alkane (-CH₂) | Strong |

| ~1465 | C-H bend (scissoring) | Alkane (-CH₂) | Medium |

| ~1060 | C-O stretch | Primary Alcohol | Strong |

| ~720 | C-H rock | Alkane (-(CH₂)n-, n≥4) | Medium |

Experimental Protocol: FT-IR

Due to its waxy solid nature, this compound can be analyzed using various FT-IR sampling techniques.

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small amount of the this compound sample directly onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR accessory's pressure clamp to ensure a uniform sample layer.

2. Sample Preparation (Melt/Film Method):

-

Place a small amount of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently heat the plates on a hot plate until the sample melts.

-

Press the plates together to form a thin, uniform film.

-

Allow the film to solidify before analysis.

3. Instrumentation and Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

A background spectrum of the empty ATR crystal or salt plates should be collected before analyzing the sample.

4. Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of the absorption bands.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds like O-H and C-O, Raman spectroscopy is particularly effective for analyzing the non-polar C-C and C-H bonds of the long alkyl chains in this compound.

Quantitative Data

Table 4: Raman Spectroscopic Data for the Components of this compound

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| ~2884-2900 | C-H stretch (asymmetric) | Alkane (-CH₂) | Strong |

| ~2845-2855 | C-H stretch (symmetric) | Alkane (-CH₂) | Strong |

| ~1440-1460 | C-H bend (scissoring) | Alkane (-CH₂) | Medium |

| ~1296 | C-H bend (twisting) | Alkane (-CH₂) | Medium |

| ~1130 | C-C stretch (skeletal) | Alkane | Strong |

| ~1063 | C-C stretch (skeletal) | Alkane | Strong |

| ~890 | C-C stretch | Alkane | Medium |

Note: The O-H band in Raman spectra of alcohols is typically very weak.[1]

Experimental Protocol: Raman Spectroscopy

1. Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto a microscope slide or into a sample vial.

-

No further sample preparation is usually required.

2. Instrumentation and Parameters:

-

Spectrometer: A Raman spectrometer equipped with a laser source (e.g., 785 nm).

-

Laser Power: Use a low laser power (e.g., 10-50 mW) to avoid sample heating or degradation.

-

Objective: A 10x or 20x objective can be used to focus the laser on the sample.

-

Integration Time: 1-10 seconds.

-

Number of Accumulations: 5-10.

3. Data Processing:

-

Perform baseline correction to remove fluorescence background.

-

Normalize the spectrum if necessary for comparison.

-

Identify the Raman shifts of the characteristic peaks.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed to separate the cetyl and stearyl alcohol components before their detection and quantification. Direct injection techniques can also be used for a more rapid analysis of the bulk material.

Quantitative Data

In GC-MS, the retention time distinguishes between cetyl and stearyl alcohol, and the mass spectrum provides confirmation of their identity and molecular weight.

Table 5: GC-MS Data for the Components of this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| Cetyl Alcohol | C₁₆H₃₄O | 242.44 | 224 ([M-H₂O]⁺), 69, 55, 43 |

| Stearyl Alcohol | C₁₈H₃₈O | 270.49 | 252 ([M-H₂O]⁺), 69, 55, 43 |

Experimental Protocol: GC-MS

1. Sample Preparation:

-

Accurately prepare a solution of this compound in a suitable solvent (e.g., ethanol or hexane) at a concentration of approximately 1 mg/mL.

-

If derivatization is required to improve volatility and chromatographic performance, silylation is a common method.

2. Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Injection Port Temperature: 250-280 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), then ramp up to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

3. Data Processing:

-

Identify the peaks in the total ion chromatogram (TIC) corresponding to cetyl and stearyl alcohol based on their retention times.

-

Extract the mass spectrum for each peak.

-

Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.

-

Quantify the relative amounts of cetyl and stearyl alcohol by comparing their peak areas.

This guide provides a foundational understanding of the spectroscopic techniques essential for the comprehensive characterization of this compound. The presented data and protocols serve as a valuable resource for quality assessment, research, and development in the pharmaceutical and cosmetic industries. Adherence to these methodologies will ensure accurate and reliable characterization of this critical raw material.

References

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Cetearyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of cetearyl alcohol, a crucial parameter for the formulation of stable emulsions in the pharmaceutical, cosmetic, and chemical industries. This document outlines the quantitative HLB data, detailed experimental protocols for its determination, and the fundamental principles governing its application.

Executive Summary

This compound, a mixture of cetyl alcohol and stearyl alcohol, is a widely utilized fatty alcohol in topical preparations and other emulsified systems. Its function extends beyond being a simple oil-phase component; it acts as a powerful co-emulsifier, viscosity builder, and emulsion stabilizer. The Hydrophilic-Lipophilic Balance (HLB) is a critical predictive tool for formulators, indicating the emulsifier system required to create a stable emulsion with a given oil phase. For this compound and its constituent components, the required HLB is high, reflecting their propensity to be incorporated into oil-in-water (O/W) emulsions. This guide will delve into the specific HLB values, the methodologies to determine them, and the impact of the cetyl-stearyl alcohol ratio on this critical parameter.

Quantitative Data on HLB Values

The HLB value of this compound and its individual components is essential for calculating the required HLB of an oil phase in an emulsion formulation. The following tables summarize the key quantitative data.

Table 1: HLB Values of this compound and its Components

| Substance | Chemical Structure | Typical HLB Value | Reference(s) |

| This compound | Mixture of CH₃(CH₂)₁₅OH and CH₃(CH₂)₁₇OH | ~15.5 | [1][2] |

| Cetyl Alcohol | CH₃(CH₂)₁₅OH | ~15.5 | [3] |

| Stearyl Alcohol | CH₃(CH₂)₁₇OH | 15 - 16 | [3][4] |

Table 2: Experimentally Determined HLB for Stable Emulsions with this compound

| Lipid Phase | Surfactant System | Optimal HLB for Stable Emulsion | Reference(s) |

| This compound | Polysorbate 20 / Sorbitan Trioleate | 15.5, 16.0, 16.7 | |

| Cetyl Alcohol | Polysorbate 20 / Sorbitan Trioleate | 15.5, 16.0, 16.7 |

The Role of this compound in Emulsions: Beyond a Simple Lipid

While often categorized with lipids, this compound's function in an emulsion is more complex. It is not a primary emulsifier in the traditional sense but acts as a crucial co-emulsifier and emulsion stabilizer . Its long aliphatic chains contribute to the viscosity of the formulation, and it participates in the formation of a structured network at the oil-water interface, enhancing emulsion stability. This is often achieved through the formation of lamellar liquid crystalline structures with the primary emulsifier and water.

The debate on whether fatty alcohols have a true HLB value stems from their inability to form micelles on their own. However, the concept of a "required HLB" is still highly relevant. This value represents the HLB of the emulsifier system that will most effectively and stably incorporate the fatty alcohol into an emulsion.

The composition of this compound, specifically the ratio of cetyl to stearyl alcohol, can influence the physical properties of the final emulsion, such as consistency and sensory feel. The overall HLB of the this compound blend can be calculated as a weighted average of the HLB values of its components.

Experimental Protocol: Determination of the Required HLB of this compound

The following protocol is a representative methodology for determining the required HLB of this compound, based on the approach described by Diniz et al. (2018) and established principles of emulsion science. This method involves preparing a series of emulsions with varying HLB values and identifying the formulation with the highest stability.

Materials and Equipment

-

This compound

-

High HLB surfactant: Polysorbate 20 (e.g., Tween® 20)

-

Low HLB surfactant: Sorbitan Trioleate (e.g., Span® 85)

-

Distilled or deionized water

-

Homogenizer (e.g., high-shear mixer)

-

Water bath or heating mantle with magnetic stirrer

-

Beakers and graduated cylinders

-

Microscope for droplet size analysis (optional)

-

Centrifuge for stability testing (optional)

Experimental Workflow

Detailed Methodological Steps

-

Preparation of Surfactant Blends:

-

Calculate the weight percentages of Polysorbate 20 (HLB ≈ 16.7) and Sorbitan Trioleate (HLB ≈ 1.8) required to achieve a series of desired HLB values (e.g., 14.0, 14.5, 15.0, 15.5, 16.0, 16.5, 17.0). The HLB of the blend is calculated using the following formula: HLB_blend = (wt%_A * HLB_A) + (wt%_B * HLB_B)

-

Prepare each surfactant blend by accurately weighing and mixing the two surfactants.

-

-

Emulsion Preparation:

-

For each desired HLB value, prepare an oil-in-water emulsion. A typical formulation might consist of 5-15% this compound (oil phase), 2-5% of the surfactant blend, and the remainder being water.

-

Heat the this compound in a beaker to approximately 75-80°C until fully melted.

-

In a separate beaker, heat the distilled water to the same temperature.

-

Add the pre-made surfactant blend to the heated water phase and stir until dissolved or dispersed.

-

Slowly add the hot aqueous phase to the molten oil phase while continuously mixing with a high-shear homogenizer.

-

Continue homogenization for a fixed period (e.g., 5 minutes) to ensure uniform droplet size.

-

Allow the emulsion to cool to room temperature with gentle stirring.

-

-

Evaluation of Emulsion Stability:

-

Visually inspect the emulsions immediately after preparation and at set time intervals (e.g., 1, 24, and 48 hours) for any signs of instability such as creaming, coalescence, or phase separation.

-

For a more quantitative assessment, subject the emulsions to accelerated stability testing, such as centrifugation at a specific RPM for a defined duration. The emulsion with the least separation is considered the most stable.

-

Optionally, analyze the droplet size and distribution of the emulsions using microscopy or a particle size analyzer. The emulsion with the smallest and most uniform droplet size is generally the most stable.

-

-

Determination of the Required HLB:

-

The required HLB of this compound is the HLB of the surfactant blend that produced the most stable emulsion.

-

Conclusion

The Hydrophilic-Lipophilic Balance is a fundamental concept in the formulation of stable emulsions containing this compound. With a required HLB of approximately 15.5, this compound is best suited for oil-in-water emulsions. While not a primary emulsifier, its role as a co-emulsifier and stabilizer is critical for achieving the desired viscosity, texture, and long-term stability in a wide range of pharmaceutical and cosmetic products. The experimental protocol detailed in this guide provides a robust framework for determining the required HLB of this compound and similar lipidic components, enabling formulators to develop optimized and stable emulsified systems.

References

An In-depth Technical Guide on the Interaction of Cetearyl Alcohol with Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetearyl alcohol, a mixture of cetyl and stearyl alcohols, is a long-chain fatty alcohol widely utilized in pharmaceutical and cosmetic formulations. Its primary functions as an emollient, thickener, and stabilizer are well-established. However, its interaction with cell membranes at a molecular level is a subject of significant interest, particularly concerning its role as a penetration enhancer for active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the core mechanisms governing the interaction of this compound with cell membranes. It delves into the biophysical effects on membrane fluidity, permeability, and lipid organization, and explores potential downstream effects on cellular signaling pathways. This document synthesizes quantitative data from various experimental studies on long-chain alcohols, offering a comparative analysis. Detailed experimental protocols for key analytical techniques are provided to facilitate further research in this area.

Introduction

The cell membrane, a complex and dynamic lipid bilayer, serves as a selective barrier, regulating the passage of substances into and out of the cell. The interaction of exogenous molecules with this barrier can lead to significant alterations in its structural and functional properties. Fatty alcohols, such as this compound, are amphiphilic molecules that can intercalate into the lipid bilayer, thereby modifying its physicochemical characteristics. Understanding these interactions is crucial for the rational design of drug delivery systems and for assessing the safety and efficacy of topical formulations. This guide will explore the multifaceted interactions of this compound with cell membranes, with a focus on the biophysical and biochemical consequences.

Biophysical Interactions with the Lipid Bilayer

The primary interaction of this compound with the cell membrane occurs at the level of the lipid bilayer. Its long hydrocarbon tail integrates into the hydrophobic core of the membrane, while the polar hydroxyl group is positioned near the aqueous interface. This intercalation disrupts the ordered packing of the phospholipid acyl chains, leading to a cascade of biophysical changes.

Effects on Membrane Fluidity

Membrane fluidity is a critical parameter that influences a wide range of cellular processes, including membrane transport and enzyme activity. The insertion of this compound into the lipid bilayer generally leads to an increase in membrane fluidity. This effect is concentration-dependent and is more pronounced in the gel phase of the membrane than in the liquid crystalline phase.

Quantitative Data on Membrane Fluidity

| Parameter | Method | Model System | Long-Chain Alcohol | Observation | Reference |

| Laurdan Generalized Polarization (GP) | Fluorescence Spectroscopy | Liposomes | Benzyl Alcohol | Decrease in GP value, indicating increased fluidity. | [1] |